molecular formula C21H24ClN7O3S B2829726 4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1049429-38-0

4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2829726
CAS No.: 1049429-38-0
M. Wt: 489.98
InChI Key: NCZUFFFDMBIHRD-UHFFFAOYSA-N
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Description

4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a tetrazole ring, a piperazine ring, and a benzenesulfonamide moiety

Mechanism of Action

Target of Action

The primary target of this compound is H1 receptors . H1 receptors are histamine receptors that play a crucial role in allergic reactions . The compound has a higher affinity to H1 receptors than histamine, making it effective in the treatment of allergies .

Mode of Action

The compound acts as an antagonist to the H1 receptors . By binding to these receptors, it prevents histamine, a compound released during allergic reactions, from binding to the same receptors . This action inhibits the allergic response, reducing symptoms such as itching and inflammation .

Biochemical Pathways

The compound affects the histamine pathway . Histamine is a compound that is released in response to allergens and binds to H1 receptors, causing allergic reactions . By acting as an antagonist to these receptors, the compound prevents histamine from binding and triggering an allergic response .

Pharmacokinetics

Similar compounds are often used clinically, suggesting that they have acceptable adme properties for therapeutic use .

Result of Action

The compound exhibits significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine . In tests of allergic itching, some derivatives have also shown more potent activities than levocetirizine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as the presence of allergens, the individual’s immune response, and other physiological factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment to Piperazine: The tetrazole derivative is then reacted with a piperazine derivative, often through a nucleophilic substitution reaction.

    Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with N,N-dimethylbenzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has been studied for its potential as an anti-inflammatory and anti-allergic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound’s anti-inflammatory and anti-allergic properties are of particular interest. It has shown promise in preclinical studies for the treatment of conditions such as asthma and allergic rhinitis.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients.

Comparison with Similar Compounds

Similar Compounds

    Levocetirizine: A piperazine derivative used as an antihistamine.

    Diphenhydramine: Another antihistamine with a different chemical structure but similar therapeutic effects.

    Promethazine: A phenothiazine derivative with antihistamine properties.

Uniqueness

What sets 4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide apart is its combination of a tetrazole ring and a benzenesulfonamide moiety, which may confer unique pharmacological properties. This structural uniqueness allows for potentially different binding affinities and mechanisms of action compared to other antihistamines.

This compound’s diverse chemical reactivity and potential therapeutic applications make it a valuable subject of ongoing research in medicinal chemistry and related fields.

Properties

IUPAC Name

4-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O3S/c1-26(2)33(31,32)19-9-3-16(4-10-19)21(30)28-13-11-27(12-14-28)15-20-23-24-25-29(20)18-7-5-17(22)6-8-18/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZUFFFDMBIHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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